HO-1-IN-1 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

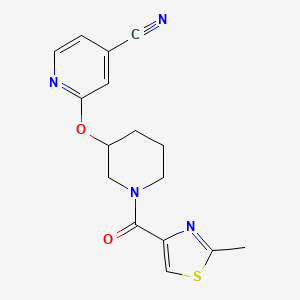

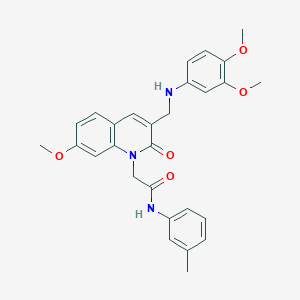

HO-1-IN-1 hydrochloride, also known as Compound 2, is a heme oxygenase 1 (HO-1) inhibitor with an IC50 of 0.25 μM . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of HO-1-IN-1 hydrochloride is C13H16BrClN2 . The molecular weight is 315.64 .Chemical Reactions Analysis

HO-1-IN-1 hydrochloride is involved in the inhibition of the heme oxygenase 1 (HO-1) enzyme . HO-1 is responsible for the degradation of endogenous iron protoporphyirin heme, catalyzing the reaction’s rate-limiting step, resulting in the release of carbon monoxide (CO), ferrous ions, and biliverdin (BV) .Wissenschaftliche Forschungsanwendungen

Heme Oxygenase-1 (HO-1) and its Role in Inflammatory Diseases

Heme oxygenase-1 (HO-1) plays a significant role in adaptive responses to inflammatory diseases. Research has explored strategies for its clinical use, particularly focusing on the therapeutic use of HO-1 using phytochemical inducers like extracts of Ginkgo biloba, curcumin, and flavonoids from sour cherry seeds. This research highlights HO-1's ability to reduce oxidative stress through several mechanisms, including metabolizing heme and producing carbon monoxide (CO) and bilirubin, which have potent capacities to reduce oxidative stress and counteract its effects. The study underscores the potential of dietary phytochemical formulations as tools for the clinical application of HO-1 in reducing oxidative stressors and treating inflammatory pathologies (Haines et al., 2012).

HO-1 in Drug-Induced Liver Injury

HO-1-IN-1 hydrochloride's research applications extend to studying drug-induced liver injury. For instance, research on heme oxygenase-1/carbon monoxide and its relationship to metabolism and molecular therapy reveals HO-1's critical role in tissue homeostasis, protection against oxidative stress, and disease pathogenesis. The study discusses the translational applications of HO-1 and its reaction products, CO, and bile pigments, in lung/vascular injury and disease based on their anti-apoptotic, anti-inflammatory, and anti-proliferative properties (Ryter & Choi, 2009).

HO-1 in Neuroprotection and Cellular Stress Response

Research into HO-1-IN-1 hydrochloride also encompasses studies on neuroprotection and cellular stress response. For example, a study on carbon monoxide produced by HO-1 in response to nitrosative stress demonstrates the role of CO, a by-product of the HO-1 reaction, in adaptive survival response to cell death. The study explores how CO, produced by HO-1, rescues cells from nitrosative stress through the induction of glutamate-cysteine ligase, mediated by the activation of phosphatidylinositol 3-kinase/Akt and subsequently Nrf2 signaling (Li et al., 2007).

Therapeutic Applications in Lung Injury and Fibrosis

The therapeutic applications of HO-1-IN-1 hydrochloride in lung injury and fibrosis are also significant. A study on the protective effect of hypercapnic acidosis in ischemia-reperfusion lung injury emphasizes the role of HO-1 metabolites in reducing mortality in experimental pancreatitis, suggesting HO-1 metabolites as a potential therapeutic approach in acute pancreatitis treatment (Wu et al., 2013).

Role in Antioxidant and Anti-inflammatory Activities

Furthermore, the role of HO-1 in antioxidant and anti-inflammatory activities has been investigated, as seen in a study on caffeic acid phenethyl ester and curcumin. This study identifies these compounds as a novel class of HO-1 inducers and explores their ability to up-regulate heme oxygenase activity in astrocytes, highlighting their potential in protecting tissues against inflammatory and neurodegenerative conditions (Scapagnini et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

HO-1-IN-1 hydrochloride has potential therapeutic efficacy in renal disease and has recently become a hot area of research . It is thought to have a significant protective function in preventing acute kidney injury and delaying the progression of chronic renal diseases . Its protective mechanisms include anti-inflammatory, antioxidant, cell cycle regulation, apoptosis inhibition, hemodynamic regulation, and other aspects . Despite the dark side that is related to cell death, there is a prospective application of HO-1 to mediate ferroptosis for cancer therapy as a chemotherapeutic strategy against tumors .

Eigenschaften

IUPAC Name |

1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTCFFFBKPGSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HO-1-IN-1 hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)

![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)

![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)

![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)